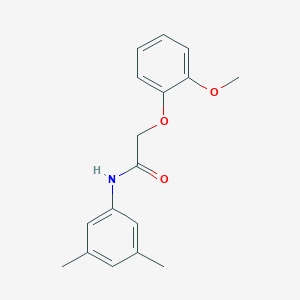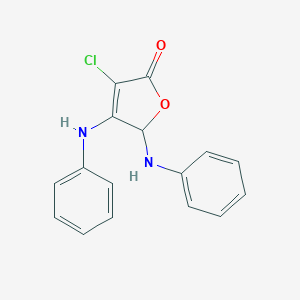![molecular formula C16H16ClNOS B259092 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as CBMA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzyl sulfide derivatives and has a molecular formula of C16H16ClNO2S.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, suggesting its potential use as an anti-inflammatory agent. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo. Finally, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide may have potential applications in the development of new drugs and therapies for various diseases.
Métodos De Síntesis
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of 4-methylphenylacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. It has been studied for its potential use in the treatment of cancer, inflammatory disorders, and bacterial infections. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H16ClNOS |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)18-16(19)11-20-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Clave InChI |
OWXYDNMXONQDIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)